2-Pyridineacetic acid
2-Pyridineacetic acid
2-Pyridylacetic acid, also known as 2-pyridylacetate, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 2-Pyridylacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Pyridylacetic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-pyridylacetic acid is primarily located in the cytoplasm.
2-pyridinylacetic acid is a member of pyridines.
2-pyridinylacetic acid is a member of pyridines.
Brand Name:
Vulcanchem
CAS No.:
13115-43-0
VCID:
VC20985814
InChI:
InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
SMILES:
C1=CC=NC(=C1)CC(=O)O
Molecular Formula:
C7H7NO2
Molecular Weight:
137.14 g/mol
2-Pyridineacetic acid
CAS No.: 13115-43-0
Cat. No.: VC20985814
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Pyridylacetic acid, also known as 2-pyridylacetate, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 2-Pyridylacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Pyridylacetic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-pyridylacetic acid is primarily located in the cytoplasm. 2-pyridinylacetic acid is a member of pyridines. |
|---|---|
| CAS No. | 13115-43-0 |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-pyridin-2-ylacetic acid |
| Standard InChI | InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) |
| Standard InChI Key | BPSNETAIJADFTO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CC(=O)O |
| Canonical SMILES | C1=CC=NC(=C1)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator